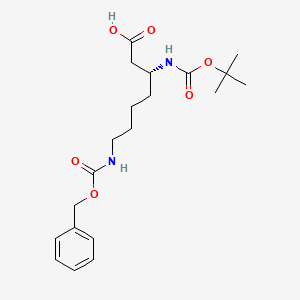

Boc-D-beta-homolysine(Cbz)

Description

BenchChem offers high-quality Boc-D-beta-homolysine(Cbz) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-beta-homolysine(Cbz) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C20H30N2O6 |

|---|---|

Molecular Weight |

394.5 g/mol |

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid |

InChI |

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m1/s1 |

InChI Key |

MAHOLRAVFZCBFL-MRXNPFEDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Boc-D-beta-homolysine(Cbz) in Peptidomimetic Synthesis

Executive Summary

Boc-D-beta-homolysine(Cbz) is a specialized non-canonical amino acid building block used primarily in the synthesis of

This structural modification imparts unique folding properties (e.g., formation of stable helices) and resistance to enzymatic degradation, making it a critical tool in modern drug discovery for increasing the half-life of peptide therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature and Structure

The term "beta-homolysine" indicates that the side chain matches that of lysine, but the backbone is extended. The "D" designation refers to the stereochemistry of the precursor

-

IUPAC Name: (3R)-3-{[(tert-butoxy)carbonyl]amino}-7-{[(benzyloxy)carbonyl]amino}heptanoic acid

-

Common Name: Boc-D-

-homolysine(Cbz) -

Stereochemistry: The chiral center is at position 3. Derived from D-lysine (R-configuration), the resulting

-amino acid retains the (R) configuration at the

Structural Visualization

The following diagram illustrates the connectivity, highlighting the orthogonal protecting groups (Boc and Cbz) and the extended backbone.

Figure 1: Connectivity of Boc-D-beta-homolysine(Cbz). Note the insertion of the alpha-methylene group.

Physical Properties Table

Note: Data below is extrapolated from the commercially available L-enantiomer (CAS 346694-77-7), with optical rotation adjusted for the D-isomer.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 394.47 g/mol | |

| Appearance | White to off-white powder | Crystalline solid |

| Solubility | Soluble in DCM, DMF, DMSO, EtOH | Insoluble in water |

| Melting Point | 85–90 °C | Typical range for Boc-protected |

| Optical Rotation | Estimate based on L-isomer value of | |

| Purity Standard | Required for SPPS | |

| Storage | 2–8 °C, Desiccated | Moisture sensitive |

Synthesis: The Arndt-Eistert Homologation

The synthesis of Boc-D-

Reaction Pathway

-

Activation: The carboxylic acid of Boc-D-Lys(Z)-OH is converted to a mixed anhydride (using ethyl chloroformate/NMM) or an acid chloride.

-

Diazotization: Reaction with diazomethane (

) yields the -

Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the

-amino acid.

Figure 2: Arndt-Eistert homologation pathway for converting alpha-Lys to beta-homo-Lys.

Critical Safety Note

-

Diazomethane is explosive and toxic.[1][2] Specialized glassware (fire-polished, no ground joints) and blast shields are mandatory.

-

Alternative: Use of trimethylsilyldiazomethane (

) is a safer, non-explosive alternative often used in modern protocols.

Application in Solid-Phase Peptide Synthesis (SPPS)

Orthogonal Protection Strategy

This molecule is designed for Boc chemistry SPPS or solution-phase synthesis where the Boc group is removed by acid, and the Cbz (Z) group remains stable until the final global deprotection (using HF or Hydrogenolysis).

-

N-Terminus (Boc): Removed by 50% TFA/DCM.

-

Side Chain (Cbz): Stable to TFA. Removed by anhydrous HF (standard Boc-SPPS cleavage) or catalytic hydrogenation (

) in solution.

Coupling Protocols

-amino acids are sterically bulkier and the amine is less nucleophilic thanRecommended Protocol:

-

Reagents: Use HATU or PyBOP with HOAt (1-Hydroxy-7-azabenzotriazole) to minimize racemization and enhance rate.

-

Base: DIPEA (Diisopropylethylamine) or Collidine.

-

Monitoring: Ninhydrin test (Kaiser test) may be faint for

-amines; Chloranil test is often more reliable for secondary amines or difficult sequences.

Experimental Workflow: Coupling to Resin

-

Equilibration: Swell resin (e.g., MBHA resin for Boc chemistry) in DMF for 30 min.

-

Activation: Dissolve Boc-D-

-homolysine(Cbz) (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq). -

Reaction: Add activated solution to resin. Shake for 2–4 hours at room temperature.

-

QC: Wash resin (3x DMF, 3x DCM). Perform Chloranil test. If positive (blue), recouple.

Structural Biology & Pharmacology

Foldamers and Helix Formation

Incorporating D-

-

-Peptides: Sequences composed entirely of

-

Mixed Peptides: Alternating

- and

Proteolytic Stability

The extra methylene group in the backbone prevents recognition by standard proteases (like trypsin or chymotrypsin), which have evolved to cleave

Figure 3: Proteolytic resistance mechanism. The beta-backbone alters the geometry, preventing enzyme active site binding.

References

-

Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941.

-

ChemicalBook. (n.d.). "Product Description: Boc-L-beta-homolysine(Cbz) (CAS 346694-77-7)."[3][4] ChemicalBook Database.

-

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.

-

Chem-Impex International. (n.d.). "N-beta-Boc-N-omega-Z-L-beta-homolysine Product Page." Chem-Impex Catalog.

-

Podlech, J., & Seebach, D. (1995). "On the Preparation of beta-Amino Acids from alpha-Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen, 1995(7), 1217-1228.

Sources

Stability of Boc-D-beta-homolysine(Cbz) in storage

An In-Depth Technical Guide on the Core: Stability of Boc-D-beta-homolysine(Cbz) in Storage: A Senior Application Scientist's Perspective

Introduction

Boc-D-beta-homolysine(Cbz) is a non-canonical, orthogonally protected amino acid derivative that serves as a critical building block in modern peptide synthesis and drug development.[1] Its elongated side chain and distinct stereochemistry offer unique opportunities for creating novel peptide structures with tailored pharmacological properties, including enhanced enzymatic stability and receptor affinity. The integrity of this reagent, from the moment it is synthesized to its incorporation into a target molecule, is paramount. Impurities or degradation products can lead to failed syntheses, compromised biological activity, and misinterpreted data, ultimately wasting valuable resources and time.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and preserving the stability of Boc-D-beta-homolysine(Cbz). Moving beyond simple storage instructions, this document delves into the underlying chemical principles governing its stability, outlines potential degradation pathways, and provides detailed, field-proven protocols for storage, handling, and stability assessment. As a self-validating system, the methodologies described herein are designed to ensure the highest level of quality and reproducibility in your research.

Chapter 1: Physicochemical Profile of Boc-D-beta-homolysine(Cbz)

A foundational understanding of the molecule's structure is essential to appreciating its stability profile. Boc-D-beta-homolysine(Cbz), or (S)-3-(tert-butoxycarbonylamino)-7-(benzyloxycarbonylamino)heptanoic acid, possesses three key functional regions: the carboxylic acid, the alpha-amino group protected by a tert-butyloxycarbonyl (Boc) group, and the epsilon-amino group of the homolysine side chain protected by a benzyloxycarbonyl (Cbz) group.

-

The Boc Group : This protecting group is known for its stability in basic and nucleophilic conditions but is highly sensitive to acid, a property frequently exploited for its removal.[][3][4]

-

The Cbz Group : In contrast, the Cbz group is robust under mildly acidic and basic conditions but can be cleaved by strong acids or, more commonly, via catalytic hydrogenolysis.[][6] This orthogonality between the Boc and Cbz groups is a cornerstone of its utility in complex chemical syntheses.[6]

These distinct chemical properties dictate the molecule's potential vulnerabilities during storage.

Table 1: Physicochemical Properties of Boc-D-beta-homolysine(Cbz)

| Property | Value | Source |

|---|---|---|

| Synonyms | Boc-L-β-HomoLys(Z)-OH, (S)-3-(Boc-amino)-7-(Z-amino)heptanoic acid | [1] |

| Molecular Formula | C₂₀H₃₀N₂O₆ | [1] |

| Molecular Weight | 394.47 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity (Typical) | ≥98% (by HPLC) |[1] |

Chapter 2: Potential Degradation Pathways in Storage

The long-term stability of Boc-D-beta-homolysine(Cbz) is contingent on mitigating several potential chemical transformations. While stable under ideal conditions, deviations in temperature, humidity, and atmospheric exposure can initiate degradation.

-

Acid-Catalyzed Deprotection : The most significant vulnerability is the acid lability of the Boc group.[7] Exposure to acidic contaminants, either from the environment or packaging materials, can lead to its cleavage, generating the free beta-amino group and introducing a critical impurity.

-

Hygroscopicity and Hydrolysis : Lysine derivatives are known to be hygroscopic, meaning they readily absorb moisture from the air.[8] This absorbed water can act as a reagent, potentially facilitating the slow hydrolysis of the protecting groups, particularly if trace acidic or basic impurities are present.

-

Intramolecular Cyclization : A potential, though less common, solid-state degradation pathway is intramolecular cyclization. Under conditions of elevated temperature, the carboxylic acid could theoretically react with the epsilon-amino group (if the Cbz were compromised) or the beta-amino group (if the Boc were compromised) to form a stable lactam ring. This type of cyclization is a well-documented reaction in peptide chemistry.[9][10]

-

Thermal Stress : Like most complex organic molecules, Boc-D-beta-homolysine(Cbz) is susceptible to degradation at elevated temperatures. Heat can provide the activation energy for various decomposition pathways and can accelerate the degradation processes mentioned above.[11]

Caption: Key degradation pathways for Boc-D-beta-homolysine(Cbz).

Chapter 3: Validated Storage and Handling Protocols

Based on the physicochemical properties and potential degradation pathways, the following protocols are recommended to ensure the long-term stability of solid Boc-D-beta-homolysine(Cbz). The core principle is the strict control of temperature and atmosphere.

Protocol 3.1: Recommended Storage Conditions

| Parameter | Long-Term Storage (>6 months) | Short-Term Storage (<6 months) |

| Temperature | -20°C or colder | 2°C to 8°C [1] |

| Atmosphere | Tightly sealed container, purged with inert gas (Argon or Nitrogen). | Tightly sealed container within a desiccator containing fresh desiccant.[8] |

| Light | Protect from light.[8] | Protect from light. |

Causality Explanation:

-

Low Temperature (-20°C) : This is the most critical factor. It significantly reduces the kinetic energy of molecules, slowing down all potential chemical degradation reactions to a negligible rate.

-

Inert Atmosphere : Purging with an inert gas displaces atmospheric oxygen and, more importantly, moisture. This directly prevents oxidation and minimizes the availability of water for hydrolysis.[8]

-

Desiccation : For short-term storage, a desiccator provides a low-humidity environment, which is crucial for preventing the hygroscopic compound from absorbing atmospheric water.[8]

Protocol 3.2: Proper Handling Procedure

Incorrect handling can compromise a pristine reagent in seconds. The primary risk is the introduction of atmospheric moisture via condensation.

-

Equilibration : Before opening, remove the sealed container from the freezer or refrigerator.

-

Warm to Ambient Temperature : Allow the unopened container to sit on the bench for at least 60-90 minutes, or until it has fully equilibrated to room temperature. This crucial step prevents atmospheric water from condensing on the cold solid material.[12]

-

Weighing : Once at room temperature, open the container in a low-humidity environment if possible. Quickly weigh the desired amount of material into a separate vessel.

-

Resealing and Storage : Immediately and tightly reseal the main container. If it was purged with inert gas, re-purge before returning it to cold storage. Return the container to the appropriate storage condition promptly.

Chapter 4: A Self-Validating Framework for Stability Assessment

Trust in a reagent requires verification. This section provides a robust framework for performing a stability study, allowing any laboratory to validate the integrity of their Boc-D-beta-homolysine(Cbz) stock over time. The primary analytical tool is High-Performance Liquid Chromatography (HPLC) for purity assessment, supported by Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of any potential degradants.[13]

Caption: Workflow for a comprehensive stability assessment study.

Protocol 4.1: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the parent compound from potential, more polar degradation products (e.g., those resulting from deprotection).

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient :

-

0-2 min: 30% B

-

2-17 min: 30% to 90% B

-

17-19 min: 90% B

-

19-20 min: 90% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 220 nm (for peptide backbone) and 257 nm (for Cbz aromatic ring).

-

Sample Preparation : Accurately weigh ~1 mg of Boc-D-beta-homolysine(Cbz) and dissolve in 1 mL of 50:50 Acetonitrile:Water.

-

Analysis : Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Causality Explanation:

-

C18 Column : The non-polar stationary phase effectively retains the relatively hydrophobic parent molecule.

-

TFA : The ion-pairing agent sharpens peaks and improves resolution.

-

Gradient Elution : The increasing concentration of acetonitrile allows for the elution of the parent compound while ensuring that any more polar degradants (which would elute earlier) are well-separated.

-

Dual Wavelength Detection : Provides confirmation of peak identity, as both the peptide bond and the Cbz group contain chromophores.

Protocol 4.2: LC-MS for Degradant Identification

-

Methodology : Utilize the same HPLC method as above, but with an in-line mass spectrometer detector (e.g., ESI-QTOF).

-

Analysis : Run the "stressed" samples (e.g., those stored at elevated temperature/humidity) that show new peaks in the HPLC chromatogram.

-

Data Interpretation : Determine the mass-to-charge ratio (m/z) of the new peaks.

-

A mass corresponding to [M-100+H]⁺ suggests the loss of the Boc group.

-

A mass corresponding to [M-134+H]⁺ suggests the loss of the Cbz group.

-

A mass corresponding to [M-18+H]⁺ could indicate intramolecular cyclization (loss of H₂O).

-

Table 2: Template for Recording Stability Data

| Time Point | Storage Condition | Purity by HPLC (%) | Degradant 1 (%) | Identity (by MS) | Degradant 2 (%) | Identity (by MS) |

|---|---|---|---|---|---|---|

| 0 | - | |||||

| 3 Months | -20°C, Inert Gas | |||||

| 3 Months | 4°C, Desiccator | |||||

| 3 Months | 25°C / 60% RH | |||||

| 6 Months | -20°C, Inert Gas | |||||

| 6 Months | 4°C, Desiccator |

| 6 Months | 25°C / 60% RH | | | | | |

Conclusion

Boc-D-beta-homolysine(Cbz) is a robust molecule when stored and handled with the respect its chemical nature demands. Its stability is governed by the well-understood properties of its orthogonal protecting groups and the hygroscopic nature of its lysine-like core. The primary threats to its integrity—acid, moisture, and heat—are effectively neutralized by adherence to stringent storage protocols centered on low temperature and a dry, inert atmosphere.

By implementing the recommended storage and handling procedures and utilizing the provided analytical framework for verification, researchers can ensure the long-term stability and purity of this valuable reagent. This diligence is not merely procedural; it is a critical component of scientific integrity, guaranteeing that experimental outcomes are a true reflection of design and not an artifact of reagent degradation.

References

- BOC Sciences. (n.d.). BOC-Amino Acids.

- BOC Sciences. (n.d.). CBZ-Amino Acids.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- GenScript. (n.d.). Peptide Storage and Handling Guidelines.

-

AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- PubMed. (n.d.). Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

-

Biosyntan GmbH. (n.d.). Side Chain Cyclization. Retrieved from [Link]

-

SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]

- Benchchem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

-

PubMed. (n.d.). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. genscript.com [genscript.com]

- 9. Side Chain Cyclization - Biosyntan GmbH [biosyntan.de]

- 10. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 11. Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

Technical Whitepaper: Solvation Dynamics and Handling of Boc-D-beta-homolysine(Cbz) in DMF

Executive Summary

This technical guide details the physicochemical properties, solubility limits, and handling protocols for Boc-D-beta-homolysine(Cbz) (N-alpha-t-Butyloxycarbonyl-N-epsilon-benzyloxycarbonyl-D-beta-homolysine) in N,N-Dimethylformamide (DMF) .

Designed for researchers in peptide therapeutics and peptidomimetics, this document synthesizes solubility data with practical laboratory workflows. Boc-D-beta-homolysine(Cbz) serves as a critical building block for

Physicochemical Profile & Molecular Architecture[1]

To understand the solubility behavior of Boc-D-beta-homolysine(Cbz), one must analyze its structural components and their interaction with the solvent matrix.

Structural Analysis

The molecule (MW

-

The Core Backbone: A D-

-homolysine chain.[1] The insertion of a methylene group ( -

N-Terminal Protection (Boc): The tert-butyloxycarbonyl group is highly lipophilic, masking the polarity of the

-amine. -

Side-Chain Protection (Cbz/Z): The carboxybenzyl group protects the

-amine. It contains an aromatic ring, significantly enhancing the molecule's affinity for organic solvents and

Solvent Interaction: Why DMF?

DMF is a polar aprotic solvent with a high dielectric constant (

-

Dipole Interactions: The amide carbonyls in DMF effectively solvate the protected amine protons of the Boc and Cbz groups.

-

Disruption of Aggregates:

-amino acids have a strong tendency to form hydrogen-bonded aggregates. DMF competes for these hydrogen bonds, breaking intermolecular networks and stabilizing the monomeric form in solution.

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | ~394.5 g/mol |

| Solubility in DMF | High (> 0.5 M / > 200 mg/mL) |

| Appearance | White to off-white powder |

| Hygroscopicity | Moderate (Requires desiccated storage) |

Solubility Parameters & Dissolution Thermodynamics[3]

Solubility Limits

In pure, peptide-grade DMF, Boc-D-beta-homolysine(Cbz) exhibits excellent solubility.

-

Operational Concentration: For SPPS coupling cycles, a concentration of 0.1 M to 0.5 M is standard. The molecule readily dissolves at these levels at room temperature (

). -

Saturation Point: While rarely required, saturation can exceed 1.0 M . However, high concentrations increase viscosity, which may hinder diffusion into resin pores during solid-phase synthesis.

The "Gelation" Warning

While the monomer is soluble, researchers must be vigilant regarding

-

Risk: Upon coupling multiple

-homo residues, the growing peptide chain can form stable secondary structures (helices/sheets) that aggregate on the resin, leading to "gelation" or incomplete coupling. -

Mitigation: While the monomer dissolves easily in DMF, maintaining the solution at 0.2 M - 0.3 M is recommended to balance reaction kinetics with viscosity.

Experimental Protocol: The Dissolution Workflow

This protocol ensures the preparation of a high-quality, particle-free stock solution suitable for automated synthesizers or manual coupling.

Reagents & Equipment

-

Solute: Boc-D-beta-homolysine(Cbz) (Stored at -20°C, warmed to RT before opening).

-

Solvent: DMF (Peptide Synthesis Grade,

0.03% water, amine-free). -

Vessel: Borosilicate glass vial (amber preferred to limit light exposure, though Cbz is relatively stable).

Step-by-Step Procedure

-

Equilibration: Allow the Boc-D-beta-homolysine(Cbz) container to reach room temperature (30 mins) inside a desiccator. Reason: Prevents condensation of atmospheric moisture onto the cold powder.

-

Weighing: Weigh the required mass into a clean, dry glass vial.

-

Calculation: Mass (g) = Volume (L)

Concentration (mol/L)

-

-

Solvent Addition (Stepwise):

-

Add 75% of the calculated DMF volume.

-

Technique: Add solvent down the sides of the vial to wash down powder.

-

-

Agitation: Vortex gently for 30-60 seconds.

-

Observation: The solution should become clear. If particles persist, sonicate for 1-2 minutes. Avoid prolonged sonication which can generate heat.

-

-

Final Volume Adjustment: Add the remaining DMF to reach the target volume. Invert to mix.

-

Filtration (Critical): Filter the solution through a 0.45

m PTFE syringe filter into the final reservoir.-

Reason: Removes dust or insoluble polymer traces that could clog synthesizer lines.

-

Workflow Diagram

Figure 1: Standardized dissolution workflow for preparing Boc-D-beta-homolysine(Cbz) in DMF.

Stability & Handling in Solution

Once dissolved, the stability of the solution is dictated by the quality of the DMF and environmental factors.

Solvent Quality: The Amine Threat

DMF can slowly decompose into dimethylamine and formic acid.

-

Risk: Dimethylamine is a secondary amine that can prematurely remove Fmoc groups (not applicable here) or cause racemization of activated esters during coupling.

-

Requirement: Use "Amine-Free" or "Sequencing Grade" DMF.

-

Test: A simple test is to mix DMF with a small amount of FDNB (1-fluoro-2,4-dinitrobenzene); a yellow color indicates amine contamination.

Moisture Sensitivity

-

Hydrolysis: Water in DMF competes with the amine nucleophile during the coupling reaction, hydrolyzing the active ester back to the carboxylic acid.

-

Protocol: Use anhydrous DMF. If the solution is stored for >24 hours, keep it under an inert atmosphere (Nitrogen/Argon) and tightly capped.

Storage of Solutions

-

Short Term (1-3 days): Room temperature is acceptable if sealed.

-

Long Term: Not recommended. Prepare fresh. If necessary, store at -20°C, but verify solubility upon thawing as precipitation may occur.

Application Context: SPPS Coupling

In a typical Boc-SPPS cycle, this molecule is activated to form an amide bond.[2]

Activation Strategy

Due to the steric bulk of the

-

Recommended: HATU/HOAt or HBTU/HOBt in DMF.

-

Base: DIEA (Diisopropylethylamine) is typically used (2 equivalents relative to the amino acid).

Orthogonality

-

Boc Group: Removed by TFA (Trifluoroacetic acid).[3]

-

Cbz Group: Stable to TFA. Removed at the end of synthesis by HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid), or via catalytic hydrogenolysis (

) if the peptide is cleaved from the resin first (e.g., using PAM resin).

Figure 2: Solvation dynamics. DMF stabilizes the molecule by disrupting backbone H-bonds and solvating hydrophobic protecting groups.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. (Foundational text on beta-amino acid synthesis and handling).

-

Sigma-Aldrich. (2024).[4] Product Specification: Boc-beta-Ala-OH and Homologs. Retrieved from .

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Comprehensive review on Boc/Cbz stability). Link

-

PubChem. (2024).[1] Compound Summary: Fmoc-D-beta-homolysine(Boc) (Analogous Structure Data). Link

Sources

Methodological & Application

A Senior Application Scientist's Guide to Coupling Reagents for β-Amino Acid Incorporation in SPPS

Introduction: The Unique Challenge of β-Amino Acids in Solid-Phase Peptide Synthesis

The incorporation of β-amino acids into peptide chains via Solid-Phase Peptide Synthesis (SPPS) presents a distinct set of challenges compared to their α-amino acid counterparts. This stems primarily from the increased steric hindrance around the β-amino group and the altered geometry of the backbone. These factors can lead to slower and incomplete coupling reactions, ultimately impacting the purity and yield of the final β-peptide or mixed α/β-peptide.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and utilizing appropriate coupling reagents to efficiently incorporate β-amino acids in Fmoc-based SPPS. We will delve into the mechanistic underpinnings of various coupling reagents, present a comparative analysis of their performance, and provide detailed, field-proven protocols.

The Causality of Difficult Couplings: Steric Hindrance and Reaction Kinetics

The primary obstacle in β-amino acid incorporation is the steric bulk surrounding the nucleophilic amino group. This hindrance slows down the kinetics of the acylation reaction, where the activated carboxyl group of the incoming amino acid reacts with the free amine on the resin-bound peptide. Standard coupling conditions optimized for α-amino acids may prove insufficient, leading to deletion sequences where the β-amino acid is skipped.

Furthermore, the potential for racemization, a critical concern in peptide synthesis, must be carefully managed.[1] While urethane-protected amino acids (like Fmoc-amino acids) generally maintain their optical purity upon activation, prolonged reaction times or the use of highly reactive intermediates can increase the risk of epimerization.[1]

Therefore, the choice of coupling reagent is paramount. An ideal reagent for β-amino acid incorporation must be highly reactive to overcome steric hindrance while simultaneously minimizing the risk of racemization.

A Comparative Overview of Coupling Reagents for β-Amino Acid Incorporation

The selection of a coupling reagent is a critical decision that directly influences the success of β-peptide synthesis.[1] Modern peptide synthesis offers a diverse toolkit of reagents, each with a unique mechanism of action and reactivity profile. Below, we discuss the most relevant classes of coupling reagents and their suitability for incorporating sterically hindered β-amino acids.

Onium Salts: The Workhorses of Difficult Couplings

Onium salts, including aminium/uronium and phosphonium salts, are the reagents of choice for challenging couplings due to their high reactivity.[2] They react with the carboxylic acid of the incoming Fmoc-β-amino acid to form a highly reactive active ester, which then readily acylates the resin-bound amine.

-

Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are widely used for their efficiency.[3] HATU, in particular, is often preferred for rapid coupling protocols due to its faster reaction rates and reduced epimerization compared to HBTU.[4] The HOAt (1-hydroxy-7-azabenzotriazole) moiety formed from HATU is a more effective leaving group than the HOBt (1-hydroxybenzotriazole) from HBTU, contributing to its enhanced reactivity.[1]

-

Phosphonium Salts (PyBOP, PyAOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and its aza-derivative PyAOP are also highly effective coupling reagents.[4] PyBOP is known for its rapid coupling reactions and for minimizing racemization.[5] It is a reliable choice for many standard and difficult couplings. PyAOP is particularly effective for coupling N-methylated amino acids, another class of sterically hindered residues.[4]

Carbodiimides with Additives: A Classic and Versatile Combination

The use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in conjunction with a nucleophilic additive remains a robust and cost-effective method for peptide bond formation. The additive's role is crucial: it reacts with the O-acylisourea intermediate to form a more stable and reactive active ester, while also suppressing racemization.[6]

-

DIC/OxymaPure®: The combination of DIC with OxymaPure® (ethyl cyano(hydroxyimino)acetate) has emerged as a superior choice for many applications. OxymaPure® is a non-explosive and highly effective additive that often provides better yields and lower racemization rates compared to the traditional HOBt and even the more reactive HOAt.[7][8] The resulting Oxyma-based active esters are highly reactive, making this combination well-suited for coupling sterically hindered β-amino acids.[9]

Emerging Reagents: The Rise of Oxyma-Based Onium Salts

More recently, onium salts incorporating the Oxyma moiety have been developed, combining the high reactivity of onium salts with the benefits of Oxyma.

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium salt that has demonstrated coupling efficiencies comparable to or even exceeding HATU.[1] It offers the advantages of being based on the non-explosive Oxyma and having byproducts that are more water-soluble, simplifying purification.[10] However, its stability in DMF, the most common solvent for SPPS, can be a concern for automated synthesizers that use pre-prepared solutions.[4]

Data Summary: A Comparative Look at Coupling Reagent Performance

To aid in the selection process, the following table summarizes the key characteristics and relative performance of the discussed coupling reagents for the incorporation of sterically hindered amino acids, including β-amino acids.

| Coupling Reagent/System | Class | Relative Reactivity | Racemization Suppression | Key Advantages | Considerations |

| HATU | Aminium Salt | Very High | Very Good | Fast reaction kinetics, widely used for difficult couplings.[4] | More expensive, potential for guanidinylation if used in excess. |

| HBTU/TBTU | Aminium Salt | High | Good | Cost-effective, reliable for many standard and difficult couplings.[11] | Slower than HATU, potential for guanidinylation. |

| HCTU | Aminium Salt | Very High | Good | High reactivity, often used in fast synthesis protocols.[12] | Similar considerations to other aminium salts. |

| PyBOP | Phosphonium Salt | High | Very Good | Efficient, low racemization, avoids carcinogenic byproducts of BOP.[2][5] | Can be less reactive than HATU for extremely difficult couplings. |

| DIC/OxymaPure® | Carbodiimide + Additive | High | Excellent | Cost-effective, excellent racemization suppression, safer than benzotriazole-based additives.[7][8] | Generally requires longer coupling times than onium salts. |

| COMU | Uronium Salt (Oxyma-based) | Very High | Excellent | High efficiency, low racemization, water-soluble byproducts.[1][10] | Limited stability in DMF.[4] |

Experimental Protocols for β-Amino Acid Incorporation

The following protocols provide detailed, step-by-step methodologies for incorporating Fmoc-protected β-amino acids into a growing peptide chain on a solid support. These protocols are designed to be self-validating, with recommendations for monitoring reaction completion.

General SPPS Workflow

The incorporation of a β-amino acid follows the standard Fmoc-SPPS cycle. The key variable is the coupling step, for which specific protocols are provided below.

Caption: General Fmoc-SPPS cycle for peptide elongation.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for its high reactivity and is often the first choice for difficult couplings.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-β-amino acid (3-5 equivalents)

-

HATU (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: After Fmoc deprotection and thorough washing with DMF, ensure the resin is well-swollen in DMF in the reaction vessel.

-

Activation Solution: In a separate vial, dissolve the Fmoc-β-amino acid and HATU in DMF.

-

Activation: Add DIPEA to the activation solution and mix for 1-2 minutes. The solution may change color.

-

Coupling: Immediately add the activated solution to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. For particularly hindered β-amino acids, a longer coupling time or double coupling may be necessary.

-

Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow/colorless beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-7.

Protocol 2: DIC/OxymaPure®-Mediated Coupling

This protocol is an excellent, cost-effective, and safe alternative that provides high efficiency and minimal racemization.[9]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-β-amino acid (3-5 equivalents)

-

OxymaPure® (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: After Fmoc deprotection and thorough washing, suspend the resin in DMF.

-

Coupling Cocktail: In a separate vial, dissolve the Fmoc-β-amino acid and OxymaPure® in DMF.

-

Initiation: Add the coupling cocktail to the resin, followed by the addition of DIC.

-

Reaction: Agitate the mixture at room temperature for 2-6 hours. Coupling times may need to be extended for challenging sequences.

-

Monitoring: Perform a Kaiser test to check for reaction completion.

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin extensively with DMF and DCM.

-

Double Coupling (if necessary): If the coupling is incomplete, repeat steps 2-6.

Protocol 3: PyBOP-Mediated Coupling

This protocol offers a good balance of reactivity and low racemization.[5]

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-β-amino acid (3-5 equivalents)

-

PyBOP (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the deprotected resin in DMF.

-

Activation Solution: Dissolve the Fmoc-β-amino acid and PyBOP in DMF.

-

Activation: Add DIPEA to the solution and mix briefly.

-

Coupling: Immediately transfer the activated mixture to the resin.

-

Reaction: Allow the reaction to proceed for 1-3 hours at room temperature.[5]

-

Monitoring: Use the Kaiser test to confirm complete acylation of the free amines.

-

Washing: Once the reaction is complete, drain the solution and wash the resin with DMF and DCM.[5]

-

Double Coupling (if necessary): For a positive Kaiser test result, a second coupling is recommended.

Mechanism of Action: A Visual Guide

Understanding the mechanism of action of these coupling reagents is crucial for troubleshooting and optimizing your synthesis.

Caption: Simplified mechanisms of aminium salt and carbodiimide/additive coupling reactions.

Troubleshooting and Field-Proven Insights

-

Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a "double coupling" is the standard remedy. This involves repeating the coupling step with a fresh solution of activated β-amino acid. For particularly challenging sequences, consider increasing the equivalents of reagents or extending the coupling time.[1]

-

Racemization: While the recommended reagents have low racemization potential, this risk increases with prolonged activation and coupling times. It is crucial to add the activated amino acid solution to the resin immediately after the pre-activation step. The use of OxymaPure® as an additive is particularly effective at suppressing racemization.[8]

-

Aggregation: Long peptide chains, especially those containing hydrophobic residues, can aggregate on the resin, hindering reagent access. If aggregation is suspected, consider using a more polar solvent mixture (e.g., DMF/DMSO) or a resin with a lower loading capacity.

Conclusion

The successful incorporation of β-amino acids in SPPS is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For most applications, modern onium salts such as HATU and COMU, or the versatile DIC/OxymaPure® system, provide the necessary reactivity to overcome steric hindrance while maintaining chiral integrity. By understanding the principles outlined in this guide and implementing the detailed protocols, researchers can confidently synthesize β-peptides and mixed α/β-peptides for a wide range of applications in drug discovery and materials science.

References

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. Available at: [Link]

-

Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. (2018). Available at: [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Available at: [Link]

-

SYNTHESIS NOTES. Aapptec Peptides. Available at: [Link]

-

Solid-Phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]

-

Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. (2022). Available at: [Link]

-

Oxyma-B, an excellent racemization suppressor for peptide synthesis. PubMed. (2015). Available at: [Link]

-

Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. peptide.com [peptide.com]

- 4. digital.csic.es [digital.csic.es]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. peptide.com [peptide.com]

- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Mastering Amine Deprotection: A Detailed Guide to the Hydrogenolysis of Cbz-Protected Peptides

Introduction: The Enduring Legacy of the Cbz Group in Peptide Chemistry

In the landscape of peptide synthesis, the strategic use of protecting groups is a cornerstone of success, ensuring the sequential and controlled formation of amide bonds.[1] Among the arsenal of amine-protecting groups, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, holds a place of historical and practical significance.[2][3] Its robustness, stability under a range of conditions, and susceptibility to clean removal via hydrogenolysis have cemented its role, particularly in solution-phase peptide synthesis and the protection of lysine side chains.[3]

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a deep dive into the theory and practice of Cbz group removal by hydrogenolysis. We will explore the underlying mechanisms, compare critical reaction parameters, provide detailed, field-tested protocols, and offer a thorough troubleshooting guide to navigate the complexities of this essential transformation.

The Mechanism of Cbz Deprotection via Hydrogenolysis

The cleavage of the Cbz group is a catalytic hydrogenolysis reaction, a process where a molecule is cleaved by reaction with hydrogen in the presence of a metal catalyst.[4] The reaction proceeds via the reductive cleavage of the benzylic C-O bond of the carbamate, yielding the unprotected amine, toluene, and carbon dioxide as the sole byproducts.[4] This clean decomposition is a significant advantage of the Cbz group, as the volatile byproducts are easily removed from the reaction mixture.[4]

The generally accepted mechanism involves the following key steps on the surface of a palladium catalyst:

-

Adsorption: The Cbz-protected peptide adsorbs onto the surface of the palladium catalyst.

-

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively chemisorbed onto the palladium surface, forming reactive palladium-hydride species.

-

Cleavage: The benzylic C-O bond of the Cbz group is cleaved through the action of the activated hydrogen.

-

Product Formation: This results in the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide. The benzyl fragment is hydrogenated to toluene.

-

Desorption: The deprotected peptide and byproducts desorb from the catalyst surface, regenerating the active sites.

An alternative and often safer approach, especially for larger-scale reactions, is Catalytic Transfer Hydrogenation (CTH) . In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of the catalyst, avoiding the need for flammable hydrogen gas.[5]

Critical Parameters for Successful Cbz Hydrogenolysis

The efficiency and success of Cbz deprotection are contingent on several key experimental parameters. A judicious selection of catalyst, solvent, and hydrogen source is crucial for achieving high yields and purity.

Catalyst Selection

Palladium-based catalysts are the most effective and widely used for Cbz hydrogenolysis.[6] The choice of a specific catalyst can significantly impact reaction rates and selectivity.

| Catalyst | Key Characteristics & Applications |

| 10% Palladium on Carbon (Pd/C) | The most common and versatile catalyst for Cbz deprotection. It is relatively inexpensive and highly active.[7] |

| 5% Palladium on Carbon (Pd/C) | A lower loading of palladium that can be effective and more economical for some substrates.[2] |

| Palladium(II) Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's Catalyst) | A highly active catalyst, often used for more sterically hindered or challenging substrates. It can sometimes offer better selectivity and is less pyrophoric than Pd/C.[6] |

| Palladium Black | A very active, unsupported form of palladium. It can be particularly useful in transfer hydrogenation reactions.[2] |

The physical properties of the catalyst, such as particle size and the distribution of palladium on the carbon support, can also influence its activity.[8]

Solvent Choice

The choice of solvent is critical for substrate solubility and can influence the reaction rate. Protic solvents are generally preferred for their ability to solvate the peptide and facilitate the reaction.

| Solvent | Properties and Considerations |

| Methanol (MeOH) | A common and effective solvent for a wide range of peptides.[4] |

| Ethanol (EtOH) | Another excellent choice, often used interchangeably with methanol.[4] |

| Ethyl Acetate (EtOAc) | A less polar option that can be useful for less polar peptides.[9] |

| Acetic Acid (AcOH) | Often used as a co-solvent, it can help to prevent catalyst poisoning by the newly formed amine and improve the solubility of some peptides.[9] |

| Tetrahydrofuran (THF) | Can be used, but its performance may be slower compared to protic solvents.[10] |

| Water (H₂O) | Can be used as a co-solvent, particularly in "green chemistry" approaches with specialized surfactants. |

Hydrogen Source

The method of hydrogen delivery is a key consideration, with implications for safety and reaction setup.

| Hydrogen Source | Method | Advantages | Disadvantages |

| Hydrogen Gas (H₂) | Catalytic Hydrogenation | High reactivity, clean byproducts. | Flammable gas, requires specialized equipment.[4] |

| Ammonium Formate (HCOONH₄) | Catalytic Transfer Hydrogenation | Safer than H₂ gas, simple setup.[5] | Can sometimes lead to formylation of the deprotected amine as a side reaction.[11] |

| Formic Acid (HCOOH) | Catalytic Transfer Hydrogenation | Effective hydrogen donor. | Acidic conditions may not be suitable for all substrates. |

| Cyclohexene | Catalytic Transfer Hydrogenation | Good hydrogen donor, mild conditions.[9] | Requires higher temperatures. |

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide substrate.

Protocol 1: Standard Catalytic Hydrogenolysis with Hydrogen Gas

This protocol is suitable for small to medium-scale reactions where appropriate safety measures for handling hydrogen gas are in place.

Materials:

-

Cbz-protected peptide

-

10% Palladium on Carbon (Pd/C), 50% wet (typically 5-10 mol% Pd relative to the substrate)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Celite® for filtration

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol or ethanol).[7]

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.[7]

-

Hydrogenation Setup: Securely attach the flask to a hydrogenation apparatus or use a hydrogen-filled balloon.

-

Purging: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm or balloon pressure) at room temperature.[7]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper should be kept wet to prevent ignition.[4]

-

Work-up: Rinse the Celite® pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[4]

Caption: A decision tree for troubleshooting common issues in Cbz deprotection.

Conclusion

The hydrogenolytic cleavage of the Cbz protecting group is a powerful and reliable transformation in the arsenal of the peptide chemist. By understanding the underlying mechanism and the influence of key reaction parameters, researchers can effectively deprotect a wide range of peptides with high efficiency. Careful consideration of catalyst choice, solvent system, and the nature of the peptide sequence, particularly the presence of potentially problematic residues like methionine and cysteine, is paramount for success. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists in the successful application of this enduring and vital synthetic methodology.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

-

MDPI. (2023). Structural Effects of Microcrystalline Cellulose-Derived Carbon Supports on Catalytic Performance of the Pd(OH)2/C Catalysts for the Hydrogenolytic Debenzylation of Hexanitrohexaazaisowurtzitane Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

-

Molbase. (2023). After ammonium formate debenzylation or Cbz, the follow-up may cause this side reaction!. Retrieved from [Link]

-

ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Retrieved from [Link]

-

National Institutes of Health. (2022). Solvent Additive-Induced Deactivation of the Cu–ZnO(Al2O3)-Catalyzed γ-Butyrolactone Hydrogenolysis. Retrieved from [Link]

-

PubMed. (2000). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Green Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thalesnano.com [thalesnano.com]

- 10. Solvent Additive-Induced Deactivation of the Cu–ZnO(Al2O3)-Catalyzed γ-Butyrolactone Hydrogenolysis: A Rare Deactivation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvent Effects on C–H Abstraction by Hydroperoxyl Radicals: Implication for Antioxidant Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Manual SPPS protocols for beta-homo amino acid derivatives

Technical Guide: Manual SPPS of -Homo Amino Acid Derivatives

Executive Summary & Strategic Rationale

The synthesis of peptides containing

The Core Challenge: This early folding leads to on-resin aggregation, where the growing peptide chain collapses effectively "hiding" the N-terminal amine from incoming activated reagents. Standard SPPS protocols often result in deletion sequences and incomplete couplings.

The Solution: This protocol utilizes a "High-Swell, High-Activation" strategy . We prioritize PEG-based resins to maximize solvation and employ the DIC/Oxyma Pure activation system, which offers superior coupling efficiency and lower racemization risks compared to traditional HOBt/HBTU methods for these hindered systems.

Pre-Synthesis Planning: The Foundation

Success is determined before the first amino acid is coupled. Do not use standard polystyrene resins for

Resin Selection

Objective: Minimize inter-chain aggregation by maximizing the distance between peptide chains and ensuring the polymer matrix matches the polarity of the growing peptide.

| Parameter | Recommendation | Scientific Rationale |

| Resin Type | ChemMatrix® (PEG) or TentaGel® S | These resins swell up to 4-5x in DMF/DCM, providing a "solution-like" environment that disrupts aggregation. |

| Loading | Low (0.2 – 0.4 mmol/g) | High loading (>0.6 mmol/g) forces chains into proximity, promoting intermolecular H-bonding and aggregation. |

| Linker | Rink Amide or Wang | Standard linkers work well; choice depends on C-terminal requirement (Amide vs. Acid). |

Solvent Strategy

-

Primary Solvent: DMF (N,N-Dimethylformamide) – Peptide grade, amine-free.

-

Chaotropic Additive (Optional): For sequences >10 residues, consider using NMP (N-methylpyrrolidone) or adding 1% Triton X-100 to disrupt hydrophobic collapse.

Core Protocol: Step-by-Step Methodology

Resin Swelling & Preparation[1]

-

Step: Weigh resin into a fritted polypropylene syringe reactor.

-

Action: Wash with DCM (3x) followed by DMF (3x).

-

Critical: Allow resin to swell in DMF for at least 45 minutes prior to the first step.

-

Why? PEG-based resins require time to fully expand their polymer network. Insufficient swelling locks internal reactive sites.

-

Fmoc Deprotection

Beta-amino acids can be slower to deprotect due to local steric environments, but standard conditions usually suffice.

-

Reagent: 20% Piperidine in DMF (v/v).

-

Note: For extremely difficult sequences (e.g., poly-beta-alanine), 2% DBU / 2% Piperidine in DMF can be used, but proceed with caution to avoid aspartimide formation.

-

-

Cycle:

-

Treat 1: 3 minutes (Flow wash).

-

Treat 2: 15 minutes (Batch incubation).

-

-

Wash: DMF (5 x 1 min). Thorough washing is vital to remove piperidine, which will quench the subsequent activation.

Activation & Coupling (The Critical Differentiator)

We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) . This combination generates an active ester that is more reactive than OBt esters (from HOBt) and safer/more stable than OAt esters (from HOAt/HATU) for manual handling, while minimizing epimerization.

Stoichiometry: 3 to 4 equivalents relative to resin loading.

Protocol:

-

Dissolution: Dissolve Fmoc-

-homo-AA-OH (3 eq) and Oxyma Pure (3 eq) in minimum DMF. -

Activation: Add DIC (3 eq).

-

Visual Cue: The solution may turn yellow/orange. This is normal.

-

Pre-activation: Allow to react for 2–3 minutes before adding to the resin. This ensures formation of the active ester.

-

-

Coupling: Add the mixture to the resin.

-

Agitation: Shake/Vortex for 60–120 minutes .

-

Comparison: Standard

-AA coupling is often 30-45 min. The extra methylene group in

-

-

Double Coupling (Mandatory for residues >5): Drain, wash DMF (3x), and repeat the coupling step with fresh reagents.

Monitoring (In-Process Control)

Do not proceed blindly. Validate every coupling.

-

Primary Test: Kaiser Test (Ninhydrin).[1]

-

Result: Blue beads = Incomplete coupling (Free amines present). Colorless beads = Complete.

-

-

Secondary Test (if Proline/Secondary amine involved): Chloranil Test.

-

Note: Most

-homo amino acids have primary amines, so Kaiser is effective.

-

Capping (Unreacted Amines)

To prevent deletion sequences, permanently block any unreacted amines after coupling.

-

Reagent: Acetic Anhydride (5 eq) + DIPEA (5 eq) in DMF.

-

Time: 10 minutes.

Cleavage & Isolation[3]

-

Wash: DCM (5x) to remove all DMF traces (DMF interferes with precipitation).

-

Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.[2]

-

Time: 2–3 hours.

-

Precipitation: Filter resin, concentrate filtrate under N₂, and precipitate in ice-cold Diethyl Ether.

Visualizing the Mechanism

The following diagram illustrates the DIC/Oxyma activation pathway, highlighting why it is preferred for sterically demanding

Figure 1: The DIC/Oxyma activation pathway minimizes the risk of O-acylisourea rearrangement (N-acylurea formation) by rapidly forming the stable yet highly reactive Oxyma active ester, crucial for the slower kinetics of beta-amino acid coupling.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Positive Kaiser Test after Double Coupling | Aggregation / "Difficult Sequence" | 1. Switch solvent to NMP. 2. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1 + 1% Triton X). 3. Elevate temp to 50°C (Microwave or water bath). |

| Slow Filtration | Resin fragmentation or clogging | Ensure resin was not magnetically stirred (use N₂ bubbling or shaking). Check resin compatibility with solvent. |

| Low Crude Purity | Incomplete Fmoc removal | Use DBU-supplemented deprotection cocktail (2% DBU, 2% Piperidine). |

References

-

Collins, J. M., et al. (2014). Methods and Protocols of Modern Solid Phase Peptide Synthesis. Retrieved from [Link]

Incorporation of beta-homolysine into cyclic peptides

Application Note: Strategic Incorporation of -Homolysine into Cyclic Peptides

Abstract & Strategic Rationale

The incorporation of

This guide details the Fmoc-based Solid Phase Peptide Synthesis (SPPS) of

Why -Homolysine?

-

Proteolytic Stability: The additional methylene group (

) prevents recognition by standard proteases (trypsin/chymotrypsin) which require specific -

Conformational Control: In cyclic peptides,

-residues can act as "turn inducers" or "strain relievers," allowing the formation of ring sizes that are energetically forbidden for pure -

Functional Handle: The

-amine of

Critical Experimental Considerations (The "Why" behind the "How")

The Reactivity Gap

-

Implication: Standard coupling protocols (HBTU/DIEA, 30 min) will fail, leading to deletion sequences.

-

Solution: Use high-efficiency coupling reagents (HATU or HOAt) and extended reaction times (2 hours to overnight). Double coupling is mandatory for the step following the

-residue insertion.

Resin Selection for Cyclization

For head-to-tail cyclization, the linear precursor must be cleaved from the resin without removing the side-chain protecting groups (Boc, tBu, Pbf).

-

Selection: 2-Chlorotrityl Chloride (2-CTC) Resin .

-

Mechanism: 2-CTC is hyper-acid sensitive. It allows cleavage of the peptide from the resin using 1% TFA, leaving the side-chain protection (which requires 95% TFA) intact.

Monitoring Difficult Couplings

The Kaiser test (ninhydrin) is often unreliable for secondary amines or aggregated sequences common in

-

Recommendation: Use the Chloranil Test or micro-cleavage followed by HPLC/MS analysis to verify coupling completion before proceeding.

Workflow Visualization

Figure 1: Strategic workflow for synthesizing cyclic peptides containing

Detailed Protocols

Protocol A: Resin Loading & Linear Assembly

Objective: Synthesize the linear protected peptide H-[Sequence]-βhLys(Boc)-[Sequence]-OH.

Reagents:

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).

-

Amino Acids: Fmoc-AA-OH (standard) and Fmoc-L-

-homolysine(Boc)-OH . -

Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide), DCM (Dichloromethane).[1]

Step-by-Step:

-

Resin Loading (First AA):

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5x).[2]

-

-

Standard Coupling (

-AA): -

-Homolysine Incorporation (The Critical Step):

-

Reagent Prep: Dissolve Fmoc-

hLys(Boc)-OH (3 eq) and HATU (2.9 eq) in minimal DMF. Add DIEA (6 eq). -

Reaction: Add to resin immediately. Agitate for 2 to 4 hours .

-

Validation: Perform a Chloranil test. If blue particles persist, recouple using fresh reagents for 2 hours.

-

-

Post-

Coupling:-

The amino group of the

-residue is sterically hindered. -

Mandatory: Double couple the next amino acid in the sequence (2 x 1 hour).

-

Protocol B: Mild Cleavage & Cyclization

Objective: Release the peptide from the resin while keeping side-chain protecting groups (Boc on

Step-by-Step:

-

Mild Cleavage (1% TFA):

-

Prepare a solution of 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM.

-

Treat resin with this solution for 2 min. Filter directly into a flask containing 10% Pyridine in MeOH (to neutralize acid immediately).

-

Repeat 5–10 times.

-

Concentrate the filtrate (rotary evaporator) to ~5% volume.

-

Precipitate in cold water or ether to obtain the Protected Linear Peptide .

-

-

Head-to-Tail Cyclization:

-

Principle: High dilution favors intramolecular (cyclization) over intermolecular (polymerization) reaction.

-

Dissolve the protected linear peptide in dry DMF/DCM (1:1) to a concentration of < 1 mM (e.g., 1 mg peptide in 1–2 mL solvent).

-

Add PyBOP (3 eq) and HOAt (3 eq).

-

Add DIEA (6 eq) to initiate. pH should be ~8.

-

Stir at Room Temperature for 12–24 hours.

-

Monitor: HPLC should show a shift in retention time (cyclic peptides usually elute later than linear precursors due to loss of charged termini).

-

-

Global Deprotection:

-

Evaporate cyclization solvents.

-

Treat residue with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

-

This removes the Boc group from the

hLys side chain and any other side-chain protectors. -

Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

-

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling of | Steric hindrance, low reactivity. | Switch to HATU/HOAt. Increase temp to 40°C (carefully). Use microwave-assisted SPPS (50°C, 10 min). |

| Deletion of AA after | N-terminus of | Double couple the subsequent AA. Use a "spacer" solvent like NMP instead of DMF to reduce aggregation. |

| Dimerization during Cyclization | Concentration too high. | Dilute reaction further (0.1 mM). Add reagents slowly via syringe pump. |

| Aspartimide Formation | Base-catalyzed side reaction. | Add 0.1M HOBt to the Piperidine deprotection solution during SPPS. |

References

-

Seebach, D., et al. (1996).[8] Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling.[8] Helvetica Chimica Acta.[8]

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

-

Coin, I., et al. (2007).[5] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[4] Nature Protocols.

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry.

-

Sigma-Aldrich (Merck). Novabiochem® Peptide Synthesis Guide: Orthogonal Protecting Groups.

Sources

- 1. chempep.com [chempep.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. creative-peptides.com [creative-peptides.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Preventing racemization of beta-homolysine during activation

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the stereochemical integrity of non-standard amino acids. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-proven solutions to help you navigate complex synthetic challenges.

This center focuses on a critical issue: preventing the racemization of β-homolysine during its activation for peptide coupling.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the chemistry of β-homolysine and its propensity for racemization.

Q1: What is β-homolysine, and why is its stereochemistry a concern during activation?

β-homolysine is a non-proteinogenic amino acid. Unlike proteinogenic α-amino acids, where the amino group is attached to the α-carbon (the first carbon after the carboxyl group), in β-amino acids, the amino group is on the β-carbon (the second carbon). This structural difference has significant implications for peptide structure and function, often imparting resistance to enzymatic degradation.

The stereocenter of concern in β-homolysine is the β-carbon. During the activation of its carboxyl group for peptide bond formation, this stereocenter becomes susceptible to epimerization—the conversion of one stereoisomer into its mirror image (e.g., L- to D-isomer). This loss of stereochemical purity results in diastereomeric peptide impurities that are often difficult to separate and can drastically alter or eliminate the desired biological activity of the final peptide.[1]

Q2: What is the primary chemical mechanism leading to racemization of amino acids during activation?

For α-amino acids, two primary pathways lead to racemization during peptide bond formation[2][3]:

-

Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][3][4] The activated carboxyl group of an N-protected amino acid undergoes intramolecular cyclization to form a planar oxazolone intermediate. The proton on the α-carbon of this intermediate is acidic and can be abstracted by a base. Reprotonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers.[1][3]

-

Direct Enolization (α-Proton Abstraction): A base can directly remove the proton from the α-carbon of the activated amino acid, forming a planar enolate.[3] Subsequent protonation again leads to racemization.

For β-amino acids like β-homolysine, a similar cyclization mechanism is possible, leading to the formation of a six-membered 1,3-oxazin-6-one intermediate. The acidity of the proton on the β-carbon in this ring structure dictates the susceptibility to base-catalyzed racemization. While the fundamental principle of proton abstraction and reprotonation remains the same, the stability and kinetics of forming this six-membered ring differ from the five-membered oxazolone, influencing the overall rate of racemization. Interestingly, some studies suggest that the active esters of β-amino acids are more stable, which can be advantageous, allowing for longer coupling times if necessary without a proportional increase in racemization.[5]

Q3: How do different activating agents and additives affect racemization?

The choice of coupling reagent is a critical factor in controlling racemization.[2]

-

Carbodiimides (DCC, DIC, EDC): When used alone, these reagents form a highly reactive O-acylisourea intermediate that is very prone to cyclization and subsequent racemization.[6][7] Their use without a racemization-suppressing additive is strongly discouraged.

-

Additives (HOBt, HOAt, OxymaPure): These are the cornerstone of modern, low-racemization coupling. When added to a carbodiimide reaction, they rapidly convert the O-acylisourea into an active ester (e.g., an OBt-ester).[6][8] This active ester is more stable and less prone to cyclization than the O-acylisourea, significantly suppressing the racemization pathway.[8] OxymaPure is a highly effective, non-explosive alternative to HOBt and HOAt.[9]

-

Onium Salts (HBTU, HATU, COMU): These reagents are pre-activated systems that incorporate an HOBt or HOAt-like moiety. They efficiently generate the less racemization-prone active esters in situ.[10] Third-generation reagents like COMU are based on OxymaPure and are considered among the most efficient and safest options, demonstrating reduced epimerization compared to older reagents like HBTU.[11]

Troubleshooting Guide

This guide provides actionable steps to diagnose and resolve racemization issues encountered during the activation and coupling of β-homolysine.

Problem: High levels of D-β-homolysine diastereomer detected in the final peptide.

You've completed your synthesis and upon purification and analysis (e.g., by chiral chromatography or mass spectrometry), you detect a significant peak corresponding to a diastereomer containing the D-isomer of β-homolysine.

Solution: A Step-by-Step Guide to Optimizing the Activation Protocol

Racemization primarily occurs during the activation and coupling steps.[12] Follow this workflow to systematically mitigate the issue.

Step 1: Review and Optimize Your Coupling Reagent

Your first point of intervention should be the coupling chemistry itself.

-

Action: If you are using a carbodiimide (like DIC or EDC) without an additive, immediately incorporate one. The recommended choice is OxymaPure .

-

Best Practice: Switch to a modern, stand-alone uronium salt coupling reagent. COMU is highly recommended as it is based on OxymaPure, exhibits high coupling efficiency, and is designed for low racemization.[11] Its byproducts are also water-soluble, simplifying purification.

Step 2: Evaluate and Change the Base

The choice and amount of base are critical. Bases facilitate both the desired coupling reaction and the undesired proton abstraction that leads to racemization.[2]

-

Problematic Bases: Tertiary amines with low steric hindrance and high basicity, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are known to promote racemization.

-

Action: Replace DIPEA or TEA with a more sterically hindered or weaker base.

-

2,4,6-Collidine: A sterically bulky base that is less likely to abstract the β-proton.

-

N-methylmorpholine (NMM): A weaker base than DIPEA.[2]

-

-

Best Practice: Use the minimum stoichiometry of base required for the reaction. For COMU, only one equivalent of base is typically needed, which further minimizes the risk of racemization.

Step 3: Control the Reaction Kinetics and Temperature

Higher temperatures and unnecessarily long activation times increase the window of opportunity for racemization.

-

Temperature: Elevated temperatures accelerate all reactions, including epimerization.[1]

-

Action: Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.

-

-

Pre-activation Time: This is the time between mixing the amino acid with the activating agent and adding this mixture to the free amine on the resin. If this time is too long, the activated species sits in a basic environment, increasing the risk of racemization before coupling can even occur.

-

Action: Minimize pre-activation time. A short pre-activation of 1-2 minutes is often sufficient. For particularly sensitive residues, consider adding the coupling reagent directly to the vessel containing the resin and the amino acid solution simultaneously (in situ activation).

-

Quantitative Comparison of Coupling Reagents

The selection of reagents has a quantifiable impact on maintaining stereochemical integrity. While specific data for β-homolysine is sparse, the general trends observed for sensitive α-amino acids provide an authoritative guide.

| Reagent Combination | Relative Racemization Risk | Key Considerations |

| DIC / HOBt | Moderate | A classic combination. Racemization is suppressed but can still be significant with sensitive residues.[7] |

| HBTU / DIPEA | Moderate to High | Efficient, but the use of DIPEA and the nature of the HBTU aminium salt can lead to measurable racemization. |

| HATU / DIPEA | Moderate | More reactive than HBTU, which can sometimes lead to faster, cleaner couplings, but still carries risk associated with the base. |

| DIC / OxymaPure | Low | OxymaPure is generally superior to HOBt in suppressing racemization and is a safer alternative to HOAt.[9] |

| COMU / Collidine or NMM | Very Low | Considered a state-of-the-art combination for difficult couplings requiring high stereochemical fidelity.[11] |

Recommended Protocol: Low-Racemization Coupling of Fmoc-L-β-Homolysine(Boc)-OH

This protocol is designed for solid-phase peptide synthesis (SPPS) and incorporates best practices to ensure minimal epimerization.

Materials:

-

Fmoc-deprotected peptide-resin (1 equivalent)

-

Fmoc-L-β-Homolysine(Boc)-OH (3-5 equivalents)

-

COMU (3-5 equivalents)

-

2,4,6-Collidine or N-methylmorpholine (NMM) (6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation:

-

Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for 30 minutes.

-

Drain the DMF solvent completely.

-

-

Amino Acid Solution Preparation:

-

In a separate vessel, dissolve Fmoc-L-β-Homolysine(Boc)-OH (3-5 eq.) and COMU (3-5 eq.) in a minimal volume of anhydrous DMF.

-

-

Activation and Coupling (In Situ):

-

Add the amino acid/COMU solution from step 2 to the drained resin.

-

Immediately add the base (Collidine or NMM, 6-10 eq.) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The stability of the β-amino acid active ester allows for longer coupling times to ensure completion without significantly increasing racemization risk.[5]

-

-

Monitoring the Coupling:

-